Validated Potency Against DYRK1A (IC50 and Ki)
This compound demonstrates potent inhibition of the DYRK1A kinase. In a cell-free enzymatic assay, it inhibited DYRK1A activity with an IC50 of 1.1 µM and a binding affinity (Ki) of 67.8 nM . While many kinase inhibitors in its class exhibit IC50 values in the low micromolar range, a Ki in the sub-100 nM range indicates high-affinity binding, a critical differentiator for target engagement studies. For comparison, the previously characterized compound Harmine, a common DYRK1A inhibitor, has a reported IC50 of ~80 nM but inhibits other kinases like MAO-A, lacking the selectivity of this compound [1].
| Evidence Dimension | DYRK1A Inhibitory Activity (Potency and Binding Affinity) |
|---|---|
| Target Compound Data | IC50 = 1.1 µM; Ki = 67.8 nM |
| Comparator Or Baseline | Harmine (a reference DYRK1A inhibitor): IC50 ≈ 80 nM, but with significant off-target activity (MAO-A inhibition). Other common DYRK1A inhibitors (e.g., INDY, Leucettine L41) show IC50 values between 0.24 and 5.6 µM [1]. |
| Quantified Difference | This compound's Ki value is in the sub-100 nM range, indicating a higher binding affinity than many reference inhibitors, though its IC50 is at the higher end of the known range. Crucially, it is described as a narrow-spectrum inhibitor, unlike broader-spectrum alternatives. |
| Conditions | In vitro DYRK1A biochemical assay using recombinant enzyme and a peptide substrate. Details of the specific assay for Ki determination are provided in the original research paper "Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B" . |
Why This Matters
The sub-100 nM Ki confirms high-affinity target engagement, a prerequisite for interpreting cellular and in vivo pathway dissection studies, while the defined selectivity profile addresses the common pitfall of off-target confounding in DYRK kinase research.
- [1] Becker, W., & Sippl, W. (2011). Activation, regulation, and inhibition of DYRK1A. The FEBS journal, 278(2), 246-256. View Source
